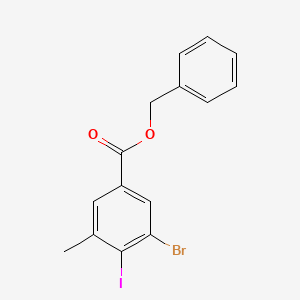

Benzyl 3-bromo-4-iodo-5-methylbenzoate

Description

Role of Ester Functionality in Chemical Transformations and Molecular Design

The ester group is one of the most versatile functional groups in organic chemistry. nih.gov It serves not only as a stable protecting group for carboxylic acids but also as a reactive handle for a wide range of chemical transformations. escholarship.orgresearchgate.net Esters can be hydrolyzed back to carboxylic acids and alcohols, reduced to primary alcohols, or reacted with Grignard reagents to form tertiary alcohols. escholarship.orgresearchgate.net This reactivity allows for the sequential introduction of different molecular fragments. Furthermore, the ester functionality is prevalent in nature, contributing to the aromas of fruits and flowers, and is a key component of lipids and various pharmaceuticals. nih.govacs.org Its ability to participate in hydrogen bonding as an acceptor influences the solubility and conformational properties of a molecule. nih.gov

Orthogonal Reactivity and Strategic Functionalization in Polyhalogenated Aromatics

Polyhalogenated aromatic compounds, particularly those containing different halogens, are of significant interest due to the principle of orthogonal reactivity. This concept refers to the ability to selectively react one functional group in the presence of another, different functional group. In the context of polyhalogenated arenes, the different carbon-halogen bonds (C-I, C-Br, C-Cl) exhibit distinct reactivities, especially in metal-catalyzed cross-coupling reactions. nih.gov The general trend for reactivity is C-I > C-Br > C-Cl, which allows for stepwise and site-selective functionalization. nih.govacs.org For a molecule containing both bromine and iodine, the more reactive carbon-iodine bond can be selectively targeted in a cross-coupling reaction, leaving the carbon-bromine bond intact for a subsequent, different transformation. This strategic, sequential functionalization is a powerful tool for the efficient synthesis of complex, highly substituted aromatic compounds from a single precursor. acs.org

Research Rationale for Investigating Benzyl (B1604629) 3-bromo-4-iodo-5-methylbenzoate

The specific structure of Benzyl 3-bromo-4-iodo-5-methylbenzoate makes it a prime candidate for investigation in advanced organic synthesis. This compound embodies the principles discussed above: it is a highly substituted aromatic scaffold, it contains a versatile ester functionality, and it possesses two different halogen atoms (bromine and iodine) ripe for orthogonal functionalization.

The presence of the iodo and bromo groups at positions 4 and 3, respectively, opens the door for selective, stepwise cross-coupling reactions. The more labile carbon-iodine bond can be targeted first to introduce a substituent, followed by a different reaction at the carbon-bromine bond. The methyl group at position 5 provides steric and electronic influence, while the benzyl ester offers a stable yet cleavable protecting group for the carboxylic acid. The unique substitution pattern of this molecule makes it a valuable, albeit currently underutilized, building block for the synthesis of novel, complex molecules with potential applications in various fields of chemical research.

Physicochemical Properties and Identifiers

Below is a table summarizing the key identifiers and physicochemical properties of this compound and its immediate precursors.

| Property | This compound | 3-Bromo-4-iodo-5-methylbenzoic acid |

| Molecular Formula | C₁₅H₁₂BrIO₂ | C₈H₆BrIO₂ |

| Molecular Weight | 461.06 g/mol | 356.94 g/mol |

| CAS Number | 2364584-89-2 | Not available |

| Appearance | Likely a solid at room temperature | Likely a solid at room temperature |

Note: Some properties are predicted based on the structure and data for similar compounds.

Potential Synthetic Transformations

The strategic positioning of the bromo and iodo substituents on this compound allows for a range of selective cross-coupling reactions. The following table outlines potential transformations, highlighting the principle of orthogonal reactivity.

| Reaction Type | Reagent/Catalyst System | Position of Reactivity | Resulting Functional Group |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-I (preferentially) | Aryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C-I (preferentially) | Alkynyl |

| Heck Coupling | Alkene, Pd catalyst | C-I (preferentially) | Alkenyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | C-I or C-Br | Amino |

| Stille Coupling | Organostannane, Pd catalyst | C-I (preferentially) | Alkyl/Aryl |

| Cyanation | Cyanide source, Pd or Cu catalyst | C-I or C-Br | Cyano |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-bromo-4-iodo-5-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrIO2/c1-10-7-12(8-13(16)14(10)17)15(18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMIFQCTNWQPDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)Br)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for Benzyl 3 Bromo 4 Iodo 5 Methylbenzoate

Retrosynthetic Analysis: Disconnections and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves breaking bonds (disconnections) to identify plausible precursors.

The most logical initial disconnection is at the ester linkage of Benzyl (B1604629) 3-bromo-4-iodo-5-methylbenzoate. This C-O bond cleavage reveals two key precursors: the carboxylic acid, 3-bromo-4-iodo-5-methylbenzoic acid , and benzyl alcohol . This disconnection is based on the vast number of reliable methods available for the formation of esters from carboxylic acids and alcohols.

| Disconnection Point | Precursors Identified | Synthetic Transformation |

| Benzyl Ester C-O Bond | 3-bromo-4-iodo-5-methylbenzoic acid | Esterification |

| Benzyl Alcohol |

This table outlines the primary retrosynthetic disconnection for the target molecule.

The synthesis of benzyl alcohol is trivial as it is a common and inexpensive laboratory reagent. Therefore, the primary synthetic challenge lies in the preparation of the substituted benzoic acid precursor.

Further deconstruction of the key intermediate, 3-bromo-4-iodo-5-methylbenzoic acid, involves the strategic removal of the halogen substituents. The order of these disconnections is critical and must consider the directing effects of the substituents on the aromatic ring during the forward synthesis. The substituents present are a methyl group (ortho-, para-directing and activating), a carboxyl group (meta-directing and deactivating), a bromo group (ortho-, para-directing and deactivating), and an iodo group (ortho-, para-directing and deactivating).

A plausible retrosynthetic pathway would involve the sequential removal of the iodo and bromo groups. This suggests a synthetic strategy that starts with a simpler methylated benzoic acid and introduces the halogens in a stepwise manner.

Retrosynthetic Pathway for the Benzoic Acid Core:

Disconnect C-I bond: This leads to 3-bromo-5-methylbenzoic acid . The forward reaction would be the iodination of this precursor.

Disconnect C-Br bond: This simplifies the precursor to 5-methylbenzoic acid (m-toluic acid). The forward reaction would be the bromination of m-toluic acid.

This analysis identifies 5-methylbenzoic acid as a viable and commercially available starting material.

While methods exist for the introduction of methyl groups onto aromatic rings (e.g., Friedel-Crafts alkylation), these reactions often lack regioselectivity and can be complicated by polysubstitution, especially on a ring with multiple functional groups. Therefore, a more robust strategy involves starting with a precursor that already contains the methyl group in the desired position. As identified in the halogenation strategy, beginning the synthesis with a methylated benzoic acid, such as 5-methylbenzoic acid, is the most efficient approach. This circumvents the challenges associated with late-stage methylation.

Synthesis of the 3-bromo-4-iodo-5-methylbenzoic Acid Precursor

The forward synthesis of the key 3-bromo-4-iodo-5-methylbenzoic acid intermediate is based on the insights gained from the retrosynthetic analysis. The proposed route begins with 5-methylbenzoic acid and proceeds through sequential, regioselective halogenation steps.

The first step is the bromination of 5-methylbenzoic acid. In this electrophilic aromatic substitution reaction, the directing effects of the existing substituents must be considered to predict the outcome.

-CH₃ group: An activating, ortho-, para-director.

-COOH group: A deactivating, meta-director.

Both groups direct the incoming electrophile (bromine) to the same positions. The methyl group directs to positions 2, 4, and 6, while the carboxyl group directs to position 3. The position that is meta to the carboxyl group and ortho to the methyl group is position 3. Therefore, bromination of 5-methylbenzoic acid is expected to yield 3-bromo-5-methylbenzoic acid with high regioselectivity.

Reaction Conditions for Bromination:

| Reagent | Catalyst | Solvent | Outcome |

| Br₂ | FeBr₃ (Lewis Acid) | Dichloromethane or neat | Regioselective bromination |

This table summarizes typical conditions for the electrophilic bromination of an activated aromatic ring.

The subsequent step is the introduction of the iodine atom at the 4-position of 3-bromo-5-methylbenzoic acid. This is a challenging transformation due to the presence of multiple substituents. While direct electrophilic iodination might be possible, achieving high regioselectivity could be difficult. The position to be iodinated (position 4) is influenced by the directing effects of three groups:

-COOH group: Meta-directing.

-CH₃ group: Para-directing.

-Br group: Ortho-directing.

The convergence of the ortho-directing effect of the bromine and the para-directing effect of the methyl group on the 4-position suggests that direct electrophilic iodination is a feasible strategy. The reaction can be carried out using an iodine source in the presence of an oxidizing agent to generate the electrophilic iodine species.

Alternatively, for substrates where direct halogenation is not selective, directed ortho-metalation (DoM) offers a powerful tool for regiocontrol. In this strategy, a functional group directs the deprotonation of a nearby C-H bond by a strong base (typically an organolithium reagent). The resulting aryl-lithium species can then be quenched with an electrophile, such as iodine (I₂). nih.govresearchgate.netpreprints.org The carboxylate group itself can serve as a directed metalation group (DMG), typically directing lithiation to the ortho position. nih.govgoogle.com In the case of 3-bromo-5-methylbenzoic acid, DoM would likely occur at the 6-position, which is ortho to the carboxyl group. Therefore, for the specific substitution pattern required, electrophilic iodination, guided by the existing activating and directing groups, remains the more plausible synthetic route.

Proposed Iodination Conditions:

| Reagent | Oxidizing Agent/Catalyst | Solvent | Outcome |

| I₂ | HNO₃ / H₂SO₄ | Acetic Acid | Regioselective iodination |

| NIS (N-Iodosuccinimide) | Triflic Acid | Acetonitrile | Regioselective iodination |

This table presents potential reagent systems for the electrophilic iodination of the brominated intermediate.

Following the successful synthesis of 3-bromo-4-iodo-5-methylbenzoic acid, the final step is the esterification with benzyl alcohol. Given the potential for steric hindrance around the carboxylic acid group from the two ortho substituents (bromo and methyl groups), standard Fischer esterification (acid catalysis with heat) might be slow. More robust methods may be required, such as conversion of the carboxylic acid to an acyl chloride followed by reaction with benzyl alcohol, or the use of coupling agents. organic-chemistry.org

Stepwise Halogenation and Orthogonal Functionalization

The construction of the 3-bromo-4-iodo-5-methyl-substituted aromatic core necessitates a stepwise halogenation strategy. This approach is crucial to control the precise placement of the bromine and iodine atoms on the benzene (B151609) ring, avoiding the formation of undesired isomers. Orthogonal functionalization, where each reactive site can be addressed independently without affecting others, is a key principle in this multi-step synthesis.

The synthesis of the precursor, 3-bromo-4-iodo-5-methylbenzoic acid, can be envisioned starting from a simpler, commercially available substituted benzoic acid. A plausible synthetic route would begin with 3-methylbenzoic acid (m-toluic acid). The synthetic sequence would likely involve the following key transformations:

Directed ortho-iodination: The first halogenation step could be the introduction of the iodine atom. Iridium-catalyzed C-H activation has emerged as a powerful tool for the ortho-iodination of benzoic acids. This method offers high regioselectivity, directing the iodine atom to the position ortho to the carboxylic acid group. acs.org This approach would yield 3-iodo-4-methylbenzoic acid.

Bromination: The subsequent introduction of the bromine atom would then be directed by the existing substituents. The methyl and iodo groups will influence the position of the incoming bromine atom. Electrophilic bromination of 3-iodo-4-methylbenzoic acid would be expected to place the bromine atom at the 5-position, directed by the methyl group and influenced by the steric hindrance of the iodo and carboxyl groups.

An alternative strategy could involve starting with 3-bromo-5-methylbenzoic acid and then performing a directed iodination. The choice between these routes would depend on the relative directing strengths of the substituents and the feasibility of achieving high selectivity in each halogenation step.

The following table outlines a potential stepwise halogenation route:

| Starting Material | Reagent/Catalyst | Intermediate/Product | Key Transformation |

| 3-Methylbenzoic Acid | Iridium Catalyst, Iodinating Agent | 3-Iodo-4-methylbenzoic acid | Directed C-H Iodination |

| 3-Iodo-4-methylbenzoic acid | Brominating Agent (e.g., NBS, Br2) | 3-Bromo-4-iodo-5-methylbenzoic acid | Electrophilic Bromination |

This table presents a hypothetical synthetic pathway based on established chemical principles.

Esterification Approaches to Benzyl 3-bromo-4-iodo-5-methylbenzoate

Once the 3-bromo-4-iodo-5-methylbenzoic acid precursor is synthesized, the final step is the esterification with benzyl alcohol to yield the target compound, this compound. Several esterification methods can be employed, each with its own advantages and limitations.

Fischer esterification is a classic and widely used method for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst. operachem.comyoutube.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (benzyl alcohol in this case) can be used, or the water generated during the reaction can be removed. operachem.com

For the synthesis of this compound, the reaction would involve heating a mixture of 3-bromo-4-iodo-5-methylbenzoic acid and benzyl alcohol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

A typical procedure would involve refluxing the carboxylic acid in benzyl alcohol, which acts as both the reactant and the solvent. The water formed can be removed azeotropically using a Dean-Stark apparatus.

| Reactants | Catalyst | Conditions | Product |

| 3-Bromo-4-iodo-5-methylbenzoic acid, Benzyl alcohol | H₂SO₄ or p-TsOH | Reflux, with water removal | This compound |

This table illustrates the general conditions for Fischer esterification.

For substrates that are sensitive to the harsh acidic conditions of Fischer esterification, or for sterically hindered carboxylic acids, coupling reagent-mediated esterification provides a milder alternative. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are commonly used to facilitate the formation of the ester bond.

DCC Coupling (Steglich Esterification): This method involves the reaction of the carboxylic acid with the alcohol in the presence of DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP). DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. nih.govjove.com

HATU Coupling: HATU is another efficient coupling reagent, particularly for sterically hindered substrates. researchgate.net It activates the carboxylic acid to form a highly reactive acyl-transfer agent, which readily reacts with the alcohol.

These methods are typically carried out at room temperature or slightly elevated temperatures in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF).

| Coupling Reagent | Activator/Base | Solvent | Key Features |

| DCC | DMAP | DCM, DMF | Mild conditions, suitable for sensitive substrates |

| HATU | Base (e.g., DIPEA) | DCM, DMF | Highly efficient, effective for sterically hindered substrates |

This table compares common coupling reagents used in esterification.

Transesterification is another route to synthesize esters. This method involves the reaction of an existing ester with an alcohol in the presence of an acid or base catalyst to exchange the alcohol moiety. For the synthesis of this compound, one could first synthesize the methyl or ethyl ester of 3-bromo-4-iodo-5-methylbenzoic acid. This simpler ester could then be reacted with benzyl alcohol in the presence of a suitable catalyst to yield the desired benzyl ester.

This approach might be advantageous if the purification of the methyl or ethyl ester is simpler than that of the final benzyl ester.

In recent years, the development of environmentally benign synthetic methods has become a major focus. The principles of green chemistry can be applied to the synthesis of this compound. semanticscholar.orgscispace.com

Key green chemistry considerations include:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally friendly alternatives such as deep eutectic solvents (DESs) or performing reactions under solvent-free conditions. semanticscholar.orgresearchgate.net

Catalysis: Employing reusable solid acid catalysts instead of corrosive mineral acids in Fischer esterification. scispace.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. Coupling reagent-mediated esterifications often have lower atom economy due to the formation of stoichiometric byproducts.

Purification and Isolation Techniques for Halogenated Benzoate (B1203000) Esters

After the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques for halogenated benzoate esters include recrystallization and chromatography.

Recrystallization: This is a powerful technique for purifying solid compounds. illinois.edu The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For aromatic esters, solvents like ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate are often effective. youtube.comrochester.edu The high molecular weight and the presence of multiple halogen atoms in this compound may favor its crystallization.

Chromatography: Column chromatography is a versatile method for separating components of a mixture based on their differential adsorption onto a stationary phase. For non-polar to moderately polar compounds like benzyl esters, silica gel is a common stationary phase. The eluent, a solvent or a mixture of solvents, is chosen to achieve good separation. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically used. nih.gov The progress of the separation can be monitored by thin-layer chromatography (TLC).

The following table summarizes the key aspects of these purification techniques:

| Technique | Principle | Typical Solvents/Stationary Phase | Advantages |

| Recrystallization | Difference in solubility at different temperatures | Ethanol, Ethyl Acetate, Hexane/Ethyl Acetate | Can yield highly pure crystalline product, scalable |

| Column Chromatography | Differential adsorption | Silica gel (stationary phase), Hexane/Ethyl Acetate (eluent) | Highly effective for separating complex mixtures, applicable to a wide range of compounds |

This table provides an overview of common purification techniques for the target compound.

Scale-Up Considerations and Process Optimization

The transition of a synthetic route from a laboratory setting to a large-scale industrial process is a complex undertaking that requires a thorough understanding of the chemical, physical, and engineering parameters of each step. For a multi-step synthesis like that of this compound, even minor deviations in reaction conditions can lead to significant variations in yield and purity, potentially impacting the economic viability and safety of the process. Therefore, a robust process optimization strategy is crucial.

A key aspect of modern process optimization is the implementation of Process Analytical Technology (PAT). PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.comwikipedia.org The goal is to ensure final product quality through an in-depth understanding and control of the manufacturing process. mt.comwikipedia.org For the synthesis of this compound, PAT can be employed to monitor reaction progress, impurity formation, and crystallization in real-time, enabling tighter control and more consistent outcomes. news-medical.net

Key areas for scale-up consideration and process optimization include:

Reaction Kinetics and Thermodynamics: Understanding the kinetics of the bromination, iodination, and esterification reactions is fundamental for successful scale-up. What might be a manageable exotherm in a laboratory flask can become a significant safety hazard in a large reactor. Calorimetry studies are essential to determine the heat of reaction for each step and to design appropriate cooling systems to maintain optimal temperature control.

Solvent Selection and Recovery: Solvents that are suitable for laboratory-scale synthesis may not be appropriate for industrial production due to factors such as cost, toxicity, environmental impact, and ease of recovery. The optimization process would involve screening for alternative solvents that are not only effective for the reactions but also meet industrial safety and environmental standards. A robust solvent recovery and recycling program is also a critical component of a cost-effective and sustainable large-scale process.

Reagent Handling and Stoichiometry: The safe handling of large quantities of hazardous reagents, such as bromine and iodinating agents, is a primary concern in process scale-up. This involves the use of closed systems, dedicated charging equipment, and appropriate personal protective equipment. Optimizing the stoichiometry of the reagents is also crucial to maximize the yield of the desired product while minimizing the formation of by-products and the amount of unreacted starting materials. This reduces the burden on downstream purification processes and minimizes waste.

Purification and Isolation: The purification methods used in the laboratory, such as column chromatography, are often not practical or economically viable for large-scale production. Therefore, the development of robust crystallization processes for the isolation and purification of the intermediates and the final product is a critical aspect of process optimization. This involves a detailed study of solubility profiles, solvent selection, cooling rates, and seeding strategies to ensure the consistent formation of a crystalline product with the desired purity and physical properties.

Waste Management: A significant challenge in multi-step syntheses is the management of waste streams generated at each step. d-nb.info An optimized industrial process for this compound would include a comprehensive waste management plan. This would involve minimizing the generation of waste at the source by optimizing reaction conditions, recovering and recycling solvents and reagents where feasible, and developing effective treatment methods for any unavoidable waste streams.

The following interactive data tables illustrate hypothetical results from process optimization studies for key steps in the synthesis of this compound.

Table 1: Optimization of the Bromination of 3-Methylbenzoic Acid

| Entry | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Br₂ | FeBr₃ | CH₂Cl₂ | 25 | 4 | 85 | 92 |

| 2 | Br₂ | FeBr₃ | CH₂Cl₂ | 40 | 2 | 88 | 90 |

| 3 | NBS | H₂SO₄ (cat.) | CH₃CN | 25 | 6 | 92 | 95 |

| 4 | NBS | H₂SO₄ (cat.) | CH₃CN | 40 | 3 | 95 | 96 |

NBS: N-Bromosuccinimide

Table 2: Optimization of the Iodination of 3-Bromo-5-methylbenzoic Acid

| Entry | Iodinating Agent | Activating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | I₂ | HNO₃ | Acetic Acid | 80 | 12 | 75 | 88 |

| 2 | I₂ | HIO₃/H₂SO₄ | Acetic Acid | 60 | 8 | 85 | 94 |

| 3 | NIS | TFA | CH₃CN | 50 | 6 | 90 | 97 |

| 4 | ICl | CH₂Cl₂ | 25 | 4 | 88 | 95 |

NIS: N-Iodosuccinimide, TFA: Trifluoroacetic acid

Table 3: Optimization of the Esterification of 3-Bromo-4-iodo-5-methylbenzoic Acid

| Entry | Alcohol | Catalyst | Dehydration Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Benzyl Alcohol | H₂SO₄ | Excess Alcohol | 120 | 24 | 80 | 90 |

| 2 | Benzyl Alcohol | H₂SO₄ | Dean-Stark Trap | 140 | 12 | 92 | 98 |

| 3 | Benzyl Alcohol | TsOH | Molecular Sieves | 110 | 18 | 88 | 96 |

| 4 | Benzyl Alcohol | TsOH | Dean-Stark Trap | 140 | 10 | 95 | 99 |

TsOH: p-Toluenesulfonic acid

These tables demonstrate how systematic optimization of reaction parameters can lead to significant improvements in yield and purity, which are critical for the economic viability of a large-scale manufacturing process. The successful scale-up of the synthesis of this compound hinges on a multi-faceted approach that integrates chemical process development with sound engineering principles and modern analytical technologies.

Reactivity and Mechanistic Investigations of Benzyl 3 Bromo 4 Iodo 5 Methylbenzoate

Chemoselective Reactivity of Aryl Halides (Bromine vs. Iodine)

The differing reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of the synthetic utility of Benzyl (B1604629) 3-bromo-4-iodo-5-methylbenzoate. In transition-metal-catalyzed cross-coupling reactions, the C-I bond is substantially more reactive than the C-Br bond. This reactivity difference is primarily attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the crucial oxidative addition step in the catalytic cycle. uwindsor.ca Consequently, it is possible to selectively functionalize the C-I position while leaving the C-Br bond intact for subsequent transformations. This hierarchical reactivity allows for a stepwise and controlled approach to building molecular complexity. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful tool for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. youtube.com For dihalogenated substrates like Benzyl 3-bromo-4-iodo-5-methylbenzoate, the choice of reaction conditions can be tuned to favor substitution at the more labile C-I bond. uwindsor.ca The general order of reactivity for aryl halides in palladium-catalyzed oxidative addition is I > OTf > Br >> Cl. uwindsor.ca

The Suzuki-Miyaura coupling is a versatile method for creating C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester. libretexts.org Given the higher reactivity of the C-I bond, this compound can be expected to undergo selective coupling at the C-4 position. rsc.orgresearchgate.net By carefully controlling the reaction conditions, such as temperature and catalyst system, the reaction can be stopped after the initial coupling, yielding a benzyl 3-bromo-5-methyl-4-arylbenzoate derivative. This intermediate retains the bromine atom for potential future cross-coupling reactions. nih.gov

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | Benzyl 3-bromo-5-methyl-[1,1'-biphenyl]-4-carboxylate |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Benzyl 3-bromo-4'-methoxy-5-methyl-[1,1'-biphenyl]-4-carboxylate |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | Benzyl 3-bromo-5-methyl-4-(thiophen-2-yl)benzoate |

This table is illustrative, based on established principles of Suzuki-Miyaura coupling for bromo-iodo arenes.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orgopenochem.org Similar to other palladium-catalyzed reactions, it demonstrates high chemoselectivity for aryl iodides over bromides. nih.govacs.org This allows for the selective synthesis of N-aryl derivatives at the C-4 position of this compound. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and selectivity. libretexts.org The resulting product, a 4-amino-3-bromobenzoate derivative, is a valuable intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals.

Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Expected Product |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Benzyl 3-bromo-5-methyl-4-morpholinobenzoate |

| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | Benzyl 3-bromo-5-methyl-4-(phenylamino)benzoate |

| 3 | Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | Benzyl 4-(benzylamino)-3-bromo-5-methylbenzoate |

This table is illustrative, based on established principles of Buchwald-Hartwig amination for bromo-iodo arenes. nih.govacs.org

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.org The reaction exhibits a strong preference for the C-I bond, allowing for selective alkynylation. libretexts.orgchemicalforums.com Performing the reaction at room temperature is often sufficient to couple the alkyne to the C-4 position of this compound, while the C-Br bond remains unreacted. wikipedia.org This selectivity provides a straightforward route to synthesize arylalkyne derivatives, which are important precursors in materials science and medicinal chemistry.

Table 3: Representative Conditions for Selective Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Expected Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Benzyl 3-bromo-5-methyl-4-(phenylethynyl)benzoate |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Benzyl 3-bromo-5-methyl-4-((trimethylsilyl)ethynyl)benzoate |

| 3 | 1-Heptyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | Benzyl 3-bromo-4-(hept-1-yn-1-yl)-5-methylbenzoate |

This table is illustrative, based on established principles of Sonogashira coupling for bromo-iodo arenes. wikipedia.orglibretexts.org

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) for C-C bond formation, typically catalyzed by palladium or nickel. organic-chemistry.orgwikipedia.org The Hiyama coupling employs an organosilane reagent, which is activated by a fluoride (B91410) source or a base. wikipedia.orgorganic-chemistry.org Both reactions follow the established reactivity trend, allowing for selective functionalization at the C-I bond of this compound. organic-chemistry.orgnih.gov The Kumada coupling is valued for its use of readily available Grignard reagents, while the Hiyama coupling is noted for the low toxicity and stability of its organosilicon reagents. wikipedia.orgyoutube.com

Table 4: Representative Conditions for Selective Kumada and Hiyama Couplings

| Coupling | Organometallic Reagent | Catalyst | Activator | Expected Product |

| Kumada | Phenylmagnesium bromide | Pd(dppf)Cl₂ | - | Benzyl 3-bromo-5-methyl-[1,1'-biphenyl]-4-carboxylate |

| Hiyama | Phenyltrimethoxysilane | Pd(OAc)₂ | TBAF | Benzyl 3-bromo-5-methyl-[1,1'-biphenyl]-4-carboxylate |

This table is illustrative, based on established principles of chemoselective cross-coupling reactions. organic-chemistry.orgnih.gov

Copper-Mediated Coupling Reactions

Copper-catalyzed or mediated reactions, such as the Ullmann condensation, also exhibit chemoselectivity for aryl iodides over aryl bromides. acs.orgrsc.org These reactions are particularly useful for forming C-O, C-S, and C-N bonds. In the context of this compound, a copper-catalyzed coupling with a phenol (B47542) or an amine would be expected to proceed selectively at the C-4 position. acs.orgnih.gov While often requiring higher temperatures than their palladium-catalyzed counterparts, copper-based methods offer a complementary and cost-effective approach for selective functionalization. rsc.org

Table 5: Representative Conditions for Selective Copper-Mediated Coupling

| Entry | Nucleophile | Cu Source | Ligand | Base | Expected Product |

| 1 | Phenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Benzyl 3-bromo-5-methyl-4-phenoxybenzoate |

| 2 | Pyrrolidine | CuI | L-Proline | K₂CO₃ | Benzyl 3-bromo-5-methyl-4-(pyrrolidin-1-yl)benzoate |

This table is illustrative, based on established principles of copper-mediated coupling for bromo-iodo arenes. acs.org

Magnesium-Halogen Exchange and Grignard Reagent Formation

The formation of organomagnesium compounds, or Grignard reagents, from aryl halides is a fundamental transformation in organic synthesis. ucalgary.calibretexts.org For polyhalogenated substrates like this compound, the reaction can be directed to a specific halogen atom, a concept known as chemoselectivity. The reactivity of halogens in magnesium-halogen exchange reactions follows the order I > Br > Cl. ucalgary.ca This selectivity is attributed to the bond dissociation energies, with the C-I bond being weaker than the C-Br bond, thus reacting more readily.

The presence of an ester functional group precludes the direct insertion of magnesium metal, as the highly nucleophilic Grignard reagent would immediately react with the ester. Therefore, a halogen-magnesium exchange reaction using a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), is employed, typically at low temperatures to preserve the ester moiety. harvard.edu The use of i-PrMgCl, often in combination with lithium chloride (forming a "Turbo-Grignard" reagent), greatly accelerates the rate of bromine and iodine exchange, allowing the reaction to occur at low temperatures where the ester group remains unreactive. researchgate.netresearchgate.net

In the case of this compound, the iodine-magnesium exchange is highly favored over the bromine-magnesium exchange. researchgate.netnih.gov The reaction, conducted at low temperatures (e.g., -30 °C to -40 °C) in a solvent like tetrahydrofuran (B95107) (THF), would regioselectively produce the corresponding arylmagnesium halide at the C-4 position. harvard.edu This intermediate, Benzyl 3-bromo-4-(chloromagnesio)-5-methylbenzoate, can then be used in subsequent reactions with various electrophiles.

Table 1: Chemoselectivity in Magnesium-Halogen Exchange

| Halogen (on Aryl Ring) | Relative Reactivity | Preferred Reaction Conditions | Rationale |

|---|---|---|---|

| Iodo | Highest | Low Temperature (e.g., -40 °C) | Weaker Carbon-Iodine bond |

| Bromo | Intermediate | Moderate Temperature (e.g., 0 °C to 25 °C) | Stronger Carbon-Bromine bond |

Reactivity of the Ester Functionality

The benzyl ester group in the title compound is susceptible to a variety of nucleophilic acyl substitution reactions.

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. wikipedia.orgchemguide.co.uk This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : Under acidic conditions (e.g., aqueous H₂SO₄ and heat), the hydrolysis of this compound is a reversible process. chemguide.co.uk The mechanism is the microscopic reverse of Fischer esterification. chemistrysteps.comucalgary.ca It begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, followed by proton transfer and elimination of benzyl alcohol as the leaving group. Deprotonation of the resulting carbonyl yields 3-bromo-4-iodo-5-methylbenzoic acid. ucalgary.ca To drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk

Base-Promoted Hydrolysis (Saponification) : In the presence of a base like sodium hydroxide (B78521) (NaOH), hydrolysis is an irreversible reaction. wikipedia.orgucalgary.ca The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca This intermediate then collapses, expelling the benzyl alkoxide anion (BnO⁻). In the final step, the alkoxide, being a strong base, deprotonates the newly formed 3-bromo-4-iodo-5-methylbenzoic acid. chemistrysteps.comucalgary.ca This acid-base reaction is essentially irreversible and drives the reaction to completion, yielding the sodium salt of the carboxylic acid (sodium 3-bromo-4-iodo-5-methylbenzoate) and benzyl alcohol.

The ester functionality can be reduced to either a primary alcohol or an aldehyde depending on the reducing agent and reaction conditions. orgoreview.com

Reduction to Alcohols : Strong hydride reagents like lithium aluminum hydride (LiAlH₄) reduce esters to primary alcohols. orgoreview.comharvard.edu The reaction with this compound would cleave the ester bond, producing two alcohol products: (3-bromo-4-iodo-5-methylphenyl)methanol and benzyl alcohol. orgoreview.com This reaction proceeds through an aldehyde intermediate which is immediately reduced further by the potent LiAlH₄. orgoreview.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. orgoreview.comlibretexts.org

Reduction to Aldehydes : To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered hydride reagent is required. masterorganicchemistry.comcommonorganicchemistry.com Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this partial reduction. commonorganicchemistry.comchemistrysteps.com By using one equivalent of DIBAL-H at low temperatures (typically -78 °C), this compound can be converted to 3-bromo-4-iodo-5-methylbenzaldehyde. masterorganicchemistry.comchemistrysteps.com At these low temperatures, the tetrahedral intermediate formed after the initial hydride attack is stable and does not collapse until an aqueous workup is performed, which then hydrolyzes it to the aldehyde. chemistrysteps.com

Table 2: Reduction Products of this compound

| Reagent | Stoichiometry | Temperature | Product(s) |

|---|---|---|---|

| LiAlH₄ | Excess | Reflux | (3-bromo-4-iodo-5-methylphenyl)methanol and Benzyl alcohol |

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. researchgate.net This reaction is typically catalyzed by either an acid or a base. For this compound, reacting it with a different alcohol (R'-OH) in the presence of a catalyst would yield a new ester, R' 3-bromo-4-iodo-5-methylbenzoate, and benzyl alcohol. organic-chemistry.org The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water. Using a large excess of the new alcohol can shift the equilibrium toward the desired product.

Table 3: Transesterification Products with Various Alcohols

| Reactant Alcohol | Product Ester |

|---|---|

| Methanol (CH₃OH) | Methyl 3-bromo-4-iodo-5-methylbenzoate |

| Ethanol (CH₃CH₂OH) | Ethyl 3-bromo-4-iodo-5-methylbenzoate |

Aminolysis is the reaction between an ester and an amine (ammonia, a primary amine, or a secondary amine) to form an amide. chemistrysteps.comyoutube.com This nucleophilic acyl substitution involves the attack of the amine's lone pair on the ester's carbonyl carbon. chemistrysteps.comyoutube.com A tetrahedral intermediate is formed, which then collapses, eliminating the benzyl alkoxide leaving group. A subsequent proton transfer results in the formation of the corresponding amide and benzyl alcohol. The reaction is generally less efficient than using more reactive acyl chlorides because alkoxides are poorer leaving groups than halides. chemistrysteps.com For example, reaction with ammonia (B1221849) would yield 3-bromo-4-iodo-5-methylbenzamide.

Electrophilic Aromatic Substitution on the Halogenated Benzoate (B1203000) Core

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The position of substitution is determined by the directing effects of the substituents already present on the ring. wikipedia.orglibretexts.org The benzene (B151609) ring in this compound has four substituents: a methyl group (-CH₃), a bromo group (-Br), an iodo group (-I), and a benzyl ester group (-COOBn).

Activating/Deactivating Effects : Substituents are classified as activating (increasing the rate of reaction compared to benzene) or deactivating (decreasing the rate). libretexts.org

-CH₃ : Activating group. It donates electron density to the ring via an inductive effect and hyperconjugation. libretexts.org

-Br and -I : Deactivating groups. Halogens are electronegative and withdraw electron density from the ring through the inductive effect, which outweighs their electron-donating resonance effect. libretexts.org

-COOBn (Ester) : Strongly deactivating group. The carbonyl group is highly electron-withdrawing via both inductive and resonance effects. libretexts.orglibretexts.org

Directing Effects : Substituents also direct incoming electrophiles to specific positions. libretexts.org

-CH₃, -Br, -I : Ortho, para-directors. libretexts.orglibretexts.org

-COOBn : Meta-director. libretexts.org

Analysis for this compound : The ring has two available positions for substitution: C-2 and C-6. The directing effects of the substituents must be considered in concert. The most powerful activating group typically controls the position of substitution. In this case, the methyl group at C-5 is the only activating group. It directs incoming electrophiles to its ortho positions (C-4 and C-6) and its para position (C-2).

Position C-4 is blocked by the iodo group.

Position C-2 is para to the activating methyl group, but it is also ortho to the deactivating ester group and ortho to the deactivating bromo group.

Position C-6 is ortho to the activating methyl group.

Considering these factors, the C-6 position is the most probable site for electrophilic attack. It is activated by the ortho methyl group, and while it is meta to the deactivating bromo group, it is sufficiently removed from the strong deactivating influence of the ester group. Therefore, electrophilic reactions like nitration or halogenation are predicted to occur predominantly at the C-6 position.

Table 4: Summary of Substituent Effects on the Benzoate Core

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -COOBn | C-1 | Deactivating | Meta |

| -Br | C-3 | Deactivating | Ortho, Para |

| -I | C-4 | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution on the Benzoate Ring

Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, particularly those bearing suitable leaving groups and activating substituents. wikipedia.orgmasterorganicchemistry.com The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The rate of SNAr reactions is significantly influenced by the nature of the leaving group and the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these stabilize the negatively charged intermediate. masterorganicchemistry.comyoutube.com

In the case of this compound, the benzoate ring is substituted with three groups: a methyl group, a bromine atom, and an iodine atom. The benzyl ester group itself is moderately electron-withdrawing. The halogens (bromo and iodo) are deactivating groups due to their inductive electron withdrawal but are ortho, para-directing in electrophilic substitutions. libretexts.org In the context of nucleophilic substitution, their electron-withdrawing character can facilitate the reaction.

Leaving Group Tendency:

The two potential leaving groups on the aromatic ring are the bromide and iodide ions. Generally, in nucleophilic aromatic substitution, the rate of reaction increases with the electronegativity of the halogen, which is contrary to the trend observed in SN1 and SN2 reactions. This means that fluoride is often the best leaving group, followed by chloride, bromide, and then iodide. wikipedia.org This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, which is favored by the more electron-withdrawing nature of the more electronegative halogens.

However, in many transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Ullmann reactions, the reactivity order is reversed, with the C-I bond being significantly more reactive than the C-Br bond. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org This is attributed to the lower bond dissociation energy of the C-I bond, which facilitates oxidative addition to the metal catalyst. nih.gov

Predicted Reactivity:

Given the substitution pattern of this compound, a nucleophilic attack is plausible. The benzyl ester group at position 1, along with the halogens at positions 3 and 4, contributes to the electrophilic character of the ring.

A kinetic study of Y-substituted phenyl X-substituted benzoates showed that electron-withdrawing substituents on the benzoate ring enhance reactivity towards nucleophiles. researchgate.net While the methyl group at position 5 is electron-donating, the cumulative electron-withdrawing effect of the bromo, iodo, and benzyl ester functionalities would likely render the ring susceptible to nucleophilic attack under forcing conditions (e.g., high temperature, strong nucleophile).

Due to the greater reactivity of the C-I bond in many cross-coupling reactions, it is predicted that selective substitution at the C-4 position (iodine) would be achievable using methodologies like the Sonogashira, Suzuki, or Ullmann condensations. wikipedia.orgwikipedia.orgmdpi.com For a classic SNAr reaction with a strong nucleophile like an alkoxide or an amine without a metal catalyst, the outcome is less certain. While the general trend suggests the C-Br bond might be more reactive in a pure SNAr mechanism, the specific electronic and steric environment of this molecule makes prediction difficult without experimental data.

The following table outlines potential nucleophilic substitution reactions and their predicted primary products based on analogous systems.

| Nucleophile/Reaction Type | Reagents | Predicted Major Product | Rationale |

| Alkoxide (SNAr) | NaOR, heat | Benzyl 3-bromo-4-alkoxy-5-methylbenzoate or Benzyl 3-alkoxy-4-iodo-5-methylbenzoate | The electron-withdrawing nature of the substituents should allow for SNAr. The regioselectivity between the C-Br and C-I bonds is difficult to predict without experimental data for non-catalyzed reactions. |

| Amine (SNAr) | R₂NH, heat | Benzyl 3-bromo-4-(dialkylamino)-5-methylbenzoate or Benzyl 3-(dialkylamino)-4-iodo-5-methylbenzoate | Similar to alkoxides, amines can act as nucleophiles in SNAr reactions under harsh conditions. youtube.com |

| Sonogashira Coupling | Terminal alkyne, Pd(0) catalyst, Cu(I) co-catalyst, base | Benzyl 3-bromo-4-(alkynyl)-5-methylbenzoate | The C-I bond is significantly more reactive than the C-Br bond in Sonogashira couplings. libretexts.org |

| Suzuki Coupling | Arylboronic acid, Pd(0) catalyst, base | Benzyl 3-bromo-4-aryl-5-methylbenzoate | The C-I bond is the preferred site of reaction in palladium-catalyzed Suzuki cross-coupling. mdpi.com |

| Ullmann Condensation | Phenol, Cu catalyst, base | Benzyl 3-bromo-4-phenoxy-5-methylbenzoate | Ullmann reactions typically show higher reactivity for aryl iodides compared to aryl bromides. wikipedia.orgmdpi.com |

Radical Reactions Involving Benzylic and Halogenated Positions

Radical reactions offer an alternative pathway for the functionalization of this compound, primarily at the benzylic position.

Benzylic Halogenation:

The benzylic C-H bonds of the benzyl group are significantly weaker than typical sp³ C-H bonds. ucalgary.ca This is due to the resonance stabilization of the resulting benzyl radical, where the unpaired electron can be delocalized into the adjacent aromatic ring. Consequently, the benzylic position is particularly susceptible to radical halogenation. ucalgary.cayoutube.com

Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) are commonly used for the selective bromination of benzylic positions. ucalgary.ca The reaction proceeds via a radical chain mechanism. ucalgary.ca

For this compound, treatment with NBS would be expected to selectively introduce a bromine atom at the benzylic carbon, yielding Benzyl 1-bromo-1-(3-bromo-4-iodo-5-methylphenyl)methanoate.

Predicted Radical Reaction:

| Reaction Type | Reagents | Predicted Product | Mechanism |

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN, light) | Benzyl 1-bromo-1-(3-bromo-4-iodo-5-methylphenyl)methanoate | Free radical chain reaction involving the formation of a resonance-stabilized benzyl radical. |

It is important to note that under these conditions, radical substitution on the aromatic ring itself is not expected to occur. ucalgary.ca The stability of the benzyl radical strongly favors reaction at the benzylic position.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. For Benzyl (B1604629) 3-bromo-4-iodo-5-methylbenzoate, a complete assignment of proton (¹H) and carbon (¹³C) signals would be essential for confirming its constitution.

Advanced ¹H NMR Analysis: Chemical Shifts, Coupling Constants, and Anisotropy

A ¹H NMR spectrum of Benzyl 3-bromo-4-iodo-5-methylbenzoate would be expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic protons, the protons of the substituted benzoate (B1203000) ring, and the methyl group protons.

Expected Chemical Shifts:

Benzyl Group Protons: The five protons on the phenyl ring of the benzyl group would typically appear in the range of δ 7.3-7.5 ppm. Their exact shifts would be influenced by the anisotropic effect of the benzene (B151609) ring.

Benzylic Protons (-CH₂-) : The two benzylic protons would likely present as a singlet around δ 5.3 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen and the phenyl ring.

Benzoate Ring Protons: The two aromatic protons on the highly substituted benzoate ring would appear as distinct signals, likely doublets due to coupling with each other. Their chemical shifts would be significantly influenced by the electronic effects of the bromo, iodo, and methyl substituents.

Methyl Protons (-CH₃): The three protons of the methyl group would be expected to appear as a singlet in the upfield region of the aromatic spectrum, typically around δ 2.4 ppm.

Coupling Constants (J): The coupling constants between the aromatic protons on the benzoate ring would provide information about their relative positions.

Anisotropy: The magnetic anisotropy of the benzene rings and the carbonyl group would influence the chemical shifts of nearby protons.

¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Benzyl-H (ortho) | ~7.4 | m | - |

| Benzyl-H (meta) | ~7.35 | m | - |

| Benzyl-H (para) | ~7.3 | m | - |

| -CH₂- | ~5.3 | s | - |

| Benzoate-H | Data not available | d | Data not available |

| Benzoate-H | Data not available | d | Data not available |

| -CH₃ | ~2.4 | s | - |

| Note: The table presents predicted values based on similar structures. No experimental data for this compound has been found in the public domain. |

¹³C NMR and Quaternary Carbon Assignment

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Expected Chemical Shifts:

Carbonyl Carbon (C=O): This would be the most downfield signal, typically around δ 164-166 ppm.

Aromatic Carbons: The carbons of the two aromatic rings would appear in the range of δ 128-140 ppm. The carbons directly attached to the electron-withdrawing bromine and iodine atoms would have their chemical shifts significantly affected.

Benzylic Carbon (-CH₂-): This signal would be expected around δ 67 ppm.

Methyl Carbon (-CH₃): This would be the most upfield signal, likely around δ 21 ppm.

¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| Aromatic C-Br | Data not available |

| Aromatic C-I | Data not available |

| Aromatic C-CH₃ | Data not available |

| Other Aromatic C | ~128-140 |

| Benzyl C (ipso) | ~135 |

| Benzyl C (ortho, meta, para) | ~128 |

| -CH₂- | ~67 |

| -CH₃ | ~21 |

| Note: The table presents predicted values based on similar structures. No experimental data for this compound has been found in the public domain. |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a series of two-dimensional (2D) NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, between the protons on the benzoate ring and within the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the correlation between each proton and the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, it would show correlations from the benzylic protons to the carbonyl carbon and the ipso-carbon of the benzyl ring, confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would show through-space correlations between protons that are close to each other, which can help in confirming the spatial arrangement of the different parts of the molecule.

Despite the utility of these techniques, no published studies detailing 2D NMR analysis of this compound are currently available.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an indispensable tool for determining the elemental composition of a compound with high accuracy.

Exact Mass Determination and Elemental Composition

An HRMS analysis of this compound would provide its exact mass. From this, the elemental formula (C₁₅H₁₂BrIO₂) can be unequivocally confirmed. The high resolution allows differentiation between compounds with the same nominal mass but different elemental compositions.

HRMS Data Table

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | Data not available | Data not available |

| [M+Na]⁺ | Data not available | Data not available |

| Note: No experimental HRMS data for this compound has been found in the public domain. |

Fragmentation Pathway Analysis and Isotopic Patterns

The mass spectrum would also display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I). This pattern serves as a clear indicator of the presence of these halogens in the molecule.

Analysis of the fragmentation pattern in the mass spectrum would reveal characteristic losses of fragments, such as the benzyl group or the bromo and iodo substituents, which would further support the proposed structure. Common fragmentation pathways would likely involve the cleavage of the ester bond.

Vibrational Spectroscopy (IR and Raman) for Functional Group Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule. For this compound, the spectra would be dominated by vibrations associated with the ester group and the substituted aromatic rings.

The IR and Raman spectra of the parent compound, benzyl benzoate, provide a foundational understanding. nih.govchemicalbook.com Key vibrational modes for benzyl benzoate include the carbonyl (C=O) stretch, which is typically a strong band in the IR spectrum, and various C-O stretching and bending vibrations of the ester linkage. Aromatic C-H and C=C stretching and bending modes also produce characteristic signals.

In the case of this compound, the presence of additional substituents—bromo, iodo, and methyl groups—on the benzoic acid ring would introduce new vibrational modes and shift the frequencies of existing ones. A computational study on phenyl benzoate has shown good agreement between calculated and experimental IR and Raman spectra, suggesting that theoretical calculations could be a valuable tool in assigning the complex spectra of this heavily substituted analogue. researchgate.net

Expected Vibrational Modes for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique | Comments |

| C=O Stretch (Ester) | 1720-1740 | IR (strong), Raman (weak) | The electronic effects of the bromo, iodo, and methyl groups will influence the exact position of this band. |

| C-O Stretch (Ester) | 1200-1300 (asymmetric), 1000-1100 (symmetric) | IR, Raman | These bands are characteristic of the ester linkage. |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman | Multiple bands are expected due to the substituted benzene ring. |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman | The substitution pattern will determine the number and intensity of these bands. |

| C-Br Stretch | 500-650 | IR, Raman | This vibration occurs in the fingerprint region of the spectrum. |

| C-I Stretch | 480-600 | IR, Raman | The C-I bond is weaker than C-Br, leading to a lower frequency vibration. |

| C-H Bending (Methyl) | 1375-1450 | IR, Raman | Characteristic bending vibrations for the methyl group. |

| C-H Stretch (Methyl) | 2850-2960 | IR, Raman | Symmetric and asymmetric stretching modes. |

A vibrational analysis of related iodinated compounds, such as benziodoxoles, has demonstrated the utility of these techniques in characterizing molecules containing iodine. mdpi.com The combination of IR and Raman spectroscopy, supported by theoretical calculations, would provide a comprehensive "fingerprint" of this compound, confirming the presence of all key functional groups and providing insights into the electronic environment of the molecule.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would reveal crucial information about its molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate its crystal packing.

While specific crystallographic data for this compound is not publicly available, studies on structurally similar compounds, such as benzofuranyl esters of substituted benzoic acids, offer valuable insights. mdpi.com These studies have shown that the conformation of such esters can vary from nearly planar to perpendicular, depending on the nature and position of the substituents.

For this compound, one would expect the benzyl and substituted benzoate moieties to be non-coplanar due to steric hindrance from the bulky ortho-substituents (bromo and methyl groups relative to the ester linkage). The crystal structure of benzoyl peroxide also provides a reference for the geometry of the benzoyl group. wikipedia.org

Anticipated Structural Features from X-ray Crystallography:

| Structural Parameter | Expected Observation | Significance |

| Molecular Conformation | Non-planar arrangement between the benzyl and benzoate rings. | The torsional angles would be influenced by steric and electronic effects of the substituents. |

| Bond Lengths and Angles | Standard values for C-C, C-H, C=O, and C-O bonds. The C-Br and C-I bond lengths will be consistent with those in other halogenated aromatic compounds. | Deviations from standard values can indicate electronic effects or strain within the molecule. |

| Intermolecular Interactions | Potential for halogen bonding (C-I···O or C-Br···O), π-π stacking between aromatic rings, and van der Waals forces. | These interactions govern the crystal packing and influence the physical properties of the solid, such as melting point and solubility. |

The presence of the heavy iodine atom makes this compound particularly interesting for crystallographic analysis, as it can participate in halogen bonding, a type of non-covalent interaction that is of significant interest in crystal engineering.

Chiroptical Properties (if Chiral Derivatives or Analogues are Studied)

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, the study of chiral derivatives or analogues could open avenues for investigating stereochemical effects.

Chirality could be introduced into the molecule, for example, by utilizing a chiral alcohol in the esterification reaction instead of benzyl alcohol. For instance, the use of (R)- or (S)-1-phenylethanol would result in the formation of diastereomeric esters. The study of the chiroptical properties of such chiral analogues would be of interest for several reasons.

A study on the chiroptical properties of polymers derived from chiral 4-benzyl-2-ethynyloxazoline has demonstrated how chirality can influence the higher-order structure of macromolecules. nih.gov Similarly, research on ortho-halogenated benzyl alcohols has shown that halogenation can influence the conformational chirality of molecules. researchgate.netnih.gov

Potential Areas of Investigation for Chiral Analogues:

| Area of Study | Description | Relevance |

| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral sample. | Would confirm the enantiomeric purity of the synthesized chiral derivatives. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light. | Provides information about the stereochemistry of the molecule and can be sensitive to conformational changes. |

| Vibrational Circular Dichroism (VCD) | The vibrational analogue of CD, providing stereochemical information from the infrared region. | Could be used to assign the absolute configuration of the chiral center. |

The synthesis and study of chiral derivatives of this compound would allow for a deeper understanding of how the bulky and electronically diverse substituents on the aromatic ring influence the chiroptical response of the molecule.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Benzyl (B1604629) 3-bromo-4-iodo-5-methylbenzoate. These methods provide insights into its three-dimensional structure, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Landscapes

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT methods can determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule on its potential energy surface.

For a molecule like Benzyl 3-bromo-4-iodo-5-methylbenzoate, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find its equilibrium geometry. This process involves starting with an initial guess of the structure and iteratively solving the DFT equations to find the coordinates that minimize the molecule's energy. The resulting energetic landscape can reveal the global minimum energy structure as well as other stable conformations. Studies on various substituted benzoic acids and their derivatives have successfully used DFT to establish their stable geometries.

Table 1: Representative Optimized Geometry Parameters for a Substituted Benzoate (B1203000) Analogue

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311G) |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-I | ~2.10 Å |

| Bond Angle | O=C-O | ~124° |

| Bond Angle | C-C-Br | ~121° |

| Bond Angle | C-C-I | ~119° |

| Note: This table presents typical values for analogous substituted aromatic esters and is for illustrative purposes only, as specific data for this compound is not available. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔEgap) is a critical parameter for predicting a molecule's reactivity and stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In computational studies of substituted aromatic compounds, the locations of the HOMO and LUMO densities indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the electron-withdrawing halogen substituents would be expected to lower the HOMO and LUMO energy levels.

Table 2: Illustrative Frontier Molecular Orbital Data for a Halogenated Aromatic Ester Analogue

| Parameter | Description | Energy (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| ΔEgap (LUMO-HOMO) | Energy Gap | 5.3 eV |

| Note: These values are representative examples from DFT calculations on similar compounds and are not specific to this compound. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. This allows for the identification of electron-rich regions (nucleophilic sites), which are typically colored red or yellow, and electron-poor regions (electrophilic sites), colored blue.

For this compound, an MEP map would show the most negative potential (red) around the carbonyl oxygen atom of the ester group, indicating its susceptibility to electrophilic attack or hydrogen bonding. The regions around the hydrogen atoms of the benzyl and methyl groups would show positive potential (blue). The halogen atoms, despite their electronegativity, would exhibit complex potential distributions, including regions of positive potential known as "sigma-holes," particularly on the iodine atom, which can participate in halogen bonding. MEP analysis is a valuable tool for predicting intermolecular interactions.

Conformational Analysis and Energy Minima Identification

Conformational analysis involves exploring the different spatial arrangements of a molecule that result from rotation around its single bonds. For a flexible molecule like this compound, which has rotational freedom around the C-O and O-CH₂ bonds of the ester linkage, multiple conformers can exist.

Spectroscopic Property Prediction (NMR, IR) and Correlation with Experimental Data

Computational chemistry is widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of a synthesized compound by comparing the theoretical spectrum with the experimental one.

For NMR, methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT can calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) that can be directly compared to experimental ¹H and ¹³C NMR spectra. The accuracy of these predictions allows for the assignment of signals in complex spectra and can even help distinguish between different isomers or conformers.

Similarly, the vibrational frequencies from a DFT calculation can be used to generate a theoretical IR spectrum. The calculated frequencies correspond to the stretching, bending, and other vibrational modes of the molecule. Comparing the positions and intensities of the calculated peaks with an experimental IR spectrum helps to identify characteristic functional groups, such as the C=O stretch of the ester group and the C-Br and C-I stretching vibrations.

Table 3: Representative Correlation of Predicted vs. Experimental Spectroscopic Data for a Substituted Aromatic Compound

| Spectrum | Parameter | Predicted Value (DFT) | Experimental Value |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~165 ppm | ~166 ppm |

| ¹H NMR | Aromatic Proton (ortho to COOR) | ~7.9 ppm | ~8.0 ppm |

| IR | Carbonyl Stretch (ν C=O) | ~1720 cm⁻¹ | ~1725 cm⁻¹ |

| Note: This table shows typical agreement between predicted and experimental data for analogous compounds. Specific data for this compound is not available. |

Reaction Mechanism Elucidation via Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

Theoretical calculations are instrumental in mapping out the entire pathway of a chemical reaction, providing a level of detail that is often inaccessible through experiments alone. This is particularly useful for understanding the formation of this compound, for instance, through an esterification reaction.

The process begins by locating the structures of the reactants and products on the potential energy surface. Then, a search is conducted for the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. The structure of the TS provides insight into the geometry of the molecules as bonds are being broken and formed. Vibrational frequency calculations are used to confirm the nature of the stationary points: reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC method traces the minimum energy path downhill from the transition state to connect it to the corresponding reactants on one side and products on the other. This confirms that the located TS is the correct one for the reaction of interest and provides a detailed picture of the geometric and energetic changes that occur throughout the transformation. This methodology has been applied to various reactions, including acyl transfer and esterification, to elucidate their mechanisms.

Molecular Dynamics Simulations for Dynamic Behavior

The dynamic behavior of this compound is largely dictated by the interplay of its constituent functional groups: the flexible benzyl ester linkage, the rigid, substituted phenyl ring, and the bulky halogen atoms. Molecular dynamics simulations would be instrumental in understanding the rotational freedom around the ester bond, the conformational preferences of the entire molecule, and the nature of non-covalent interactions it can form.

A key aspect of the dynamic behavior of this compound that could be investigated through MD simulations is the potential for halogen bonding. arxiv.orgacs.org Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. arxiv.orgacs.org In this compound, both the bromine and iodine atoms could potentially participate in halogen bonds, influencing its aggregation behavior and its interactions with other molecules in various environments. Simulations could quantify the strength and geometry of these bonds. arxiv.orgacs.org

Furthermore, MD simulations can shed light on the molecule's conformational landscape. The torsion angles defining the orientation of the benzyl group relative to the benzoate core are of particular interest. The simulations would reveal the most stable conformations and the energy barriers between them, providing a dynamic picture that complements the static information from energy minimization studies.

To conduct a molecular dynamics simulation of this compound, a force field would need to be selected to describe the interatomic potentials. Force fields like CHARMM, AMBER, or OPLS are commonly used for organic molecules. The simulation would typically be run in a periodic box filled with a solvent, such as water or a non-polar organic solvent, to mimic condensed-phase conditions. The system would be equilibrated to the desired temperature and pressure before a production run is performed to collect trajectory data for analysis.

Analysis of the simulation trajectory would yield information on various dynamic properties. This includes root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions (RDFs) to characterize intermolecular interactions.

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Description |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |

| Solvent | Chloroform |

| Box Type | Cubic |

| Box Size | 4 nm x 4 nm x 4 nm |

| Temperature | 298 K |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Long-range Electrostatics | Particle Mesh Ewald (PME) |

| Cutoff for non-bonded interactions | 1.2 nm |

Applications of Benzyl 3 Bromo 4 Iodo 5 Methylbenzoate As a Building Block

Synthesis of Complex Polyfunctionalized Aromatic Systems